1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene

Description

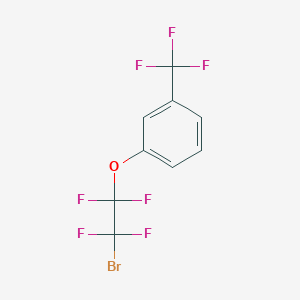

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at the meta position and a 2-bromo-1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂Br) group.

Properties

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF7O/c10-8(14,15)9(16,17)18-6-3-1-2-5(4-6)7(11,12)13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRJMHVKLNYXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene typically involves the reaction of 2-bromo-1,1,2,2-tetrafluoroethanol with 3-(trifluoromethyl)phenol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid in the presence of a catalyst like aluminum chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives with functional groups like azides, thiols, or ethers.

Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

Oxidation and Reduction: Formation of hydroxylated or dehalogenated products.

Scientific Research Applications

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic molecules.

Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

Pharmaceuticals: Investigated for its potential use in the development of new drugs due to its ability to interact with biological targets.

Chemical Biology: Used in the study of enzyme mechanisms and protein-ligand interactions due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

(a) 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxy-4-nitrobenzene

- Structure: Benzene ring with -NO₂ (para), -OCH₃ (ortho), and -OCF₂CF₂Br (meta).

- Key Differences: The nitro (-NO₂) and methoxy (-OCH₃) groups contrast with the trifluoromethyl (-CF₃) group in the target compound.

- Impact :

(b) 3-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS 1737-10-6)

- Structure : Benzene ring with -CH₃ (methyl) and -OCF₂CF₂H (lacks bromine).

- Key Differences : Absence of bromine in the ethoxy group and replacement of -CF₃ with -CH₃.

- Impact :

(c) 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 527751-45-7)

- Structure : Benzene ring with -Br (meta) and -OCF₂CF₂H (lacks trifluoromethyl).

- Impact :

Positional Isomerism and Halogenation

(a) 2-(1,1,2,2-Tetrafluoroethoxy)toluene (CAS 42145-66-4)

- Structure : -OCF₂CF₂H group at the ortho position relative to methyl.

- Key Differences : Ortho vs. meta substitution of the ethoxy group.

- Impact :

(b) 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene

Functional Group Complexity

(a) 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole (CAS 220004-17-1)

- Structure : Combines -OCF₂CF₂Br with anisole (-OCH₃).

- Key Differences : Anisole group vs. trifluoromethyl.

- Impact :

(b) Agrochemical Derivatives (e.g., Tetraconazole)

- Structure : 1,2,4-triazole ring with -OCF₂CF₂Br and dichlorophenyl groups.

- Key Differences : Heterocyclic core vs. simple benzene.

- Impact :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene | C₉H₅BrF₇O | ~297.07 | -CF₃, -OCF₂CF₂Br | Pharmaceutical/agrochemical intermediates |

| 3-(1,1,2,2-Tetrafluoroethoxy)toluene | C₉H₈F₄O | 208.15 | -CH₃, -OCF₂CF₂H | Fluoropolymer synthesis |

| 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | C₈H₅BrF₄O | 265.03 | -Br (aromatic), -OCF₂CF₂H | Cross-coupling reactions |

| 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole | C₉H₇BrF₄O₂ | 311.06 | -OCH₃, -OCF₂CF₂Br | Specialty solvents |

Biological Activity

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a complex structure that includes a bromine atom and multiple fluorine substituents. This compound belongs to the class of aromatic ethers and has potential applications in various scientific fields, including pharmaceuticals and materials science.

Chemical Structure

The chemical formula for this compound is , with a molecular weight of 341.02 g/mol. Its structure features a benzene ring with the following substituents:

- A trifluoromethyl group (-CF₃) at position 1.

- A bromine atom (Br) at position 3.

- A 2-bromo-1,1,2,2-tetrafluoroethoxy group (OCH₂CF₂Br) attached at position 1 of the benzene ring.

Biological Activity

While specific experimental data on the biological activity of this compound is limited, insights can be drawn from studies on structurally similar compounds. Fluorinated compounds are known for their enhanced stability and lipophilicity, which can improve membrane permeability and bioactivity.

The biological activity of this compound likely involves interactions with various molecular targets such as:

- Enzymes : The presence of fluorine atoms may enhance the compound's ability to form hydrogen bonds and interact with hydrophobic pockets in proteins.

- Receptors : It may modulate receptor activity through competitive inhibition or allosteric modulation.

Research Findings

Several studies suggest that fluorinated aromatic compounds can exhibit interesting biological properties. For instance:

- Drug Discovery : Fluorinated compounds are being investigated for their potential to modulate biological targets effectively, leading to new therapeutic agents.

- Chemical Biology : These compounds are used in studying enzyme mechanisms and protein-ligand interactions due to their unique electronic properties.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-1,3,5-tris(trifluoromethyl)benzene | Multiple trifluoromethyl groups | High lipophilicity; used in advanced material synthesis |

| (2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene | Similar ether structure without trifluoromethyl | Less complex; may have different reactivity patterns |

| 4-Trifluoromethylphenol | Trifluoromethyl group on phenolic structure | Commonly used in pharmaceuticals; simpler structure |

This comparison highlights the unique combination of bromine and multiple fluorine substituents in this compound, enhancing its potential utility in pharmaceuticals and materials science.

Case Studies and Applications

Although specific case studies on this compound are scarce, its structural characteristics suggest several potential applications:

- Organic Synthesis : It serves as a building block for synthesizing more complex fluorinated organic molecules.

- Materials Science : The compound could be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.

- Pharmaceuticals : Investigated for its potential use in developing new drugs targeting specific biological pathways.

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene?

Methodological Answer: The synthesis typically involves bromination of a precursor like 3-(trifluoromethyl)phenol derivatives. Key methods include:

- Direct Bromination: Reacting 3-(trifluoromethyl)phenol with 1,1,2,2-tetrafluoro-2-bromoethyl ether under acidic conditions. Catalysts like Fe or FeBr₃ are used to enhance reactivity and selectivity .

- Multi-Step Synthesis: Industrial-scale production may employ continuous flow reactors for bromination and purification, ensuring high yield (>90%) and purity .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation relies on:

- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (e.g., -CF₃ at δ -60 ppm; tetrafluoroethoxy groups at δ -140 to -145 ppm) .

- X-ray Crystallography: Resolves spatial arrangements, confirming bromine and trifluoromethyl group positions on the benzene ring .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 325 for [M]⁺) validate the molecular formula (C₉H₅BrF₇O) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: Optimization strategies include:

- Catalyst Screening: FeBr₃ outperforms Fe in bromination efficiency due to stronger Lewis acidity, reducing side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates .

- Purification Techniques: Column chromatography with silica gel or distillation under reduced pressure removes byproducts like unreacted bromides .

Q. What role does this compound play in the design of cholesteryl ester transfer protein (CETP) inhibitors?

Methodological Answer: The compound’s tetrafluoroethoxy and trifluoromethyl groups mimic lipid-binding motifs in CETP inhibitors. Key interactions include:

Q. How can researchers address solubility challenges in reactions involving this compound?

Methodological Answer:

- Co-Solvent Systems: Use mixtures like THF/H₂O (80:20) to improve solubility while maintaining reactivity .

- Temperature Modulation: Heating to 37°C in ultrasonic baths disrupts crystalline aggregates, enhancing dissolution .

- Derivatization: Introduce polar groups (e.g., -OH) via nucleophilic substitution without altering core functionality .

Q. What are the compound’s applications in agrochemical research?

Methodological Answer: The tetrafluoroethoxy moiety is critical in insecticides like Hexaflumuron :

- Mode of Action: Inhibits chitin synthesis in pests by mimicking phenylurea structures .

- Structure-Activity Relationship (SAR): Substitution at the 3-position (trifluoromethyl) enhances metabolic stability and target binding .

Q. How do conflicting crystallographic and biochemical data on binding mechanisms inform inhibitor design?

Methodological Answer: Discrepancies between X-ray (static binding) and mutagenesis (dynamic interactions) data are resolved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.